molecular formula C14H13Cl2N3O B14108401 1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(1H-imidazol-2-yl)prop-2-en-1-one

1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(1H-imidazol-2-yl)prop-2-en-1-one

Cat. No.: B14108401
M. Wt: 310.2 g/mol
InChI Key: GYDFEBIHEZWNJY-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(1H-imidazol-2-yl)prop-2-en-1-one is a synthetic organic compound that features a dichlorophenyl group, a dimethylamino group, and an imidazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(1H-imidazol-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or an amine.

    Introduction of the dichlorophenyl group: This step might involve a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride.

    Attachment of the dimethylamino group: This could be done through a nucleophilic substitution reaction using dimethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(1H-imidazol-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride could be used.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, 1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(1H-imidazol-2-yl)prop-2-en-1-one could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, it could be investigated for its potential as a therapeutic agent, possibly as an antimicrobial or anticancer compound.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(1H-imidazol-2-yl)prop-2-en-1-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone
  • 1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(1H-pyrrol-2-yl)prop-2-en-1-one

Uniqueness

1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(1H-imidazol-2-yl)prop-2-en-1-one is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H13Cl2N3O

Molecular Weight

310.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(1H-imidazol-2-yl)prop-2-en-1-one

InChI

InChI=1S/C14H13Cl2N3O/c1-19(2)8-11(14-17-5-6-18-14)13(20)10-4-3-9(15)7-12(10)16/h3-8H,1-2H3,(H,17,18)

InChI Key

GYDFEBIHEZWNJY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C1=NC=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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